molecular formula C5H7F2N B11925857 6,6-Difluoro-2-azabicyclo[3.1.0]hexane

6,6-Difluoro-2-azabicyclo[3.1.0]hexane

Cat. No.: B11925857
M. Wt: 119.11 g/mol
InChI Key: ATRXMQFZLMJKEH-UHFFFAOYSA-N
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Description

Significance of Fluorine in Azabicyclic Systems for Advanced Chemical Research

The introduction of fluorine into azabicyclic systems can dramatically alter a molecule's properties. nih.govcapes.gov.br The high electronegativity of fluorine can influence the basicity of the nitrogen atom, affecting its pKa and, consequently, its interaction with biological targets. bohrium.com This modification can be crucial for optimizing a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Furthermore, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. bohrium.comresearchgate.net The replacement of a hydrogen atom with a fluorine atom can prevent enzymatic degradation, prolonging the half-life of a drug. In the context of azabicyclic systems, this can lead to more robust and effective therapeutic agents. The presence of fluorine can also modulate lipophilicity, which is a critical factor in a molecule's ability to cross cell membranes. chemrxiv.orgchemrxiv.org Depending on the molecular context, fluorination can either increase or decrease lipophilicity, providing a valuable tool for fine-tuning this property. chemrxiv.orgchemrxiv.org

Overview of Azabicyclo[3.1.0]hexane Scaffolds in Contemporary Organic Synthesis

Azabicyclo[3.1.0]hexane derivatives are recognized as important structural motifs in a wide array of biologically active compounds, including natural products and pharmaceuticals. exlibrisgroup.combohrium.comnih.gov This bicyclic system provides a conformationally constrained scaffold that can mimic the structure of piperidine (B6355638), a common fragment in many drugs. rsc.org The rigid nature of the azabicyclo[3.1.0]hexane core allows for the precise positioning of substituents in three-dimensional space, which is essential for optimizing interactions with protein binding sites.

The synthesis of these scaffolds has seen significant advancements, with the development of various catalytic systems, including both transition-metal-catalyzed and transition-metal-free methods. exlibrisgroup.combohrium.comnih.gov These synthetic routes often focus on creating stereochemically defined products, as the biological activity of chiral molecules can be highly dependent on their specific stereoisomer.

Unique Characteristics of Gem-Difluorocyclopropane Moieties in Strained Ring Systems

The gem-difluorocyclopropane unit is a particularly interesting functional group that imparts unique properties to the molecules in which it is found. This moiety is known to be a bioisostere of a carbonyl group and can influence molecular conformation. researchgate.net The presence of two fluorine atoms on the same carbon of the cyclopropane (B1198618) ring creates a strong dipole and alters the electronic nature of the ring.

In strained ring systems like bicyclo[3.1.0]hexane, the gem-difluorocyclopropane group can further influence the ring's conformation and reactivity. Studies on related systems have shown that gem-difluorination can affect the puckering of the rings and the orientation of substituents. nih.govnih.gov This can have a profound impact on a molecule's shape and its ability to bind to a biological target. The synthesis of molecules containing this moiety has been an active area of research, with methods developed for the difluorocyclopropanation of various alkenes. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-difluoro-2-azabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N/c6-5(7)3-1-2-8-4(3)5/h3-4,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRXMQFZLMJKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Construction of 6,6 Difluoro 2 Azabicyclo 3.1.0 Hexane and Analogues

Strategies Involving Difluorocarbene Precursors

The direct introduction of a difluoromethylene group to form a cyclopropane (B1198618) ring represents a cornerstone in the synthesis of 6,6-difluorinated bicyclic systems. This approach hinges on the generation of difluorocarbene (:CF2), a reactive intermediate that undergoes cycloaddition with a suitable unsaturated nitrogen heterocycle.

Cyclopropanation of Unsaturated Nitrogen Heterocycles with Difluorocarbene and Carbenoids

The [2+1] cycloaddition reaction between an alkene and difluorocarbene stands as a primary and historically significant method for constructing gem-difluorocyclopropanes. researchgate.net The application of this strategy to unsaturated nitrogen heterocycles, such as 2,5-dihydropyrroles, provides a direct pathway to the 2-azabicyclo[3.1.0]hexane framework. The efficacy of this transformation is highly dependent on the choice of the difluorocarbene precursor.

A variety of reagents have been developed to generate difluorocarbene under different conditions. Classical sources like sodium chlorodifluoroacetate (ClCF₂COONa) remain valuable, while newer reagents such as the Ruppert-Prakash reagent (TMSCF₃) and Dolbier reagents have gained prominence, particularly for creating functionalized building blocks for drug discovery. researchgate.net For instance, the controlled generation of difluorocarbene from TMSCF₃, facilitated by a catalytic amount of sodium iodide (NaI), has been successfully applied in continuous flow systems. This method allows for the efficient cyclopropanation of a wide array of alkenes with reaction times as short as 10 minutes and at high concentrations. organic-chemistry.org

Other notable difluorocarbene sources include:

Dibromodifluoromethane (CBr₂F₂) : Used with zinc dust, it is effective for cyclopropanating electron-rich alkenes. nih.gov

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) : A source used for generating difluorocyclopropanes. nih.gov

Tris(trifluoromethyl)bismuth : Generates difluorocarbene in the presence of AlCl₃ at low temperatures. nih.gov

A specific application leading to a related scaffold involves the photochemical decomposition of CHF₂-substituted pyrazolines, which are formed from the cycloaddition of in situ generated difluoromethyl diazomethane (B1218177) and maleimides, such as 1-benzyl-1H-pyrrole-2,5-dione. nih.govrsc.orgresearchgate.net This protocol highlights the utility of diazo compounds in constructing the bicyclic core, yielding both trans and cis diastereoisomers that can be separated by chromatography. rsc.org

Mechanistic Insights into Electrophilic Difluorocarbene Additions

Difluorocarbene is a moderately electrophilic species. cas.cn This electrophilicity arises from the strong negative inductive effect of the two highly electronegative fluorine atoms, which destabilizes the singlet ground state. cas.cncas.cn Although there is some stabilizing π-donation from the fluorine lone pairs to the vacant p-orbital of the carbene carbon, the inductive effect dominates, making :CF₂ reactive toward electron-rich double bonds. cas.cn

The reaction mechanism is a concerted [2+1] cycloaddition. The electrophilic nature of difluorocarbene means it reacts more readily with electron-rich alkenes compared to electron-poor ones. cas.cn The generation of difluorocarbene is often the critical step and must be managed carefully. For many precursors, generation is initiated by a nucleophile or a base. cas.cn A significant challenge in these reactions is that the reactive difluorocarbene can be intercepted by the nucleophilic species used for its generation, which can inhibit the desired cycloaddition with the target alkene. cas.cn

Transition metal difluorocarbene complexes have also been studied, revealing that the reactivity (nucleophilic or electrophilic) of the carbene carbon can be modulated by the electronic properties of the metal center. cas.cn For instance, electron-rich Pd(0) centers can impart nucleophilic character to the carbene, whereas electron-deficient Pd(II) centers maintain its electrophilic nature. cas.cn

Metal-Catalyzed Approaches to Azabicyclo[3.1.0]hexane Derivatives

While direct difluorocyclopropanation is a key strategy, metal-catalyzed cyclopropanation of unsaturated heterocycles with diazo compounds offers a powerful alternative for constructing the azabicyclo[3.1.0]hexane core, which can then be further modified. Dirhodium(II) catalysts are particularly effective in this regard.

Dirhodium(II)-Catalyzed Cyclopropanation Reactions

Dirhodium(II) tetracarboxylates are exceptional catalysts for the reactions of diazo compounds, proceeding through the formation of transient metal carbene intermediates under mild conditions. nsf.gov These catalysts have been extensively used for the cyclopropanation of various olefins, including N-protected 2,5-dihydropyrroles, to synthesize 3-azabicyclo[3.1.0]hexane analogues. nih.govpku.edu.cnresearchgate.net

A significant advantage of dirhodium(II)-catalyzed cyclopropanation is the ability to control the stereochemical outcome of the reaction. By carefully selecting the catalyst and adjusting reaction conditions, it is possible to selectively synthesize either the exo- or endo-diastereomer of the azabicyclo[3.1.0]hexane product. nih.govpku.edu.cnacs.org

Table 1: Catalyst-Controlled Stereoselectivity in Azabicyclo[3.1.0]hexane Synthesis

Catalyst Substrate Product Ratio (exo:endo) Key Finding Source
Standard Rh₂(II) catalysts N-Boc-2,5-dihydropyrrole Predominantly exo Standard catalysts favor the thermodynamically stable product. nih.gov
Rh₂(S-TPPTTL)₄ N-Boc-2,5-dihydropyrrole Favors endo isomer Chiral, bowl-shaped catalysts can override thermodynamic preference to yield the endo product. nih.govacs.org
Rh₂(S-PTAD)₄ Styrene & Aryldiazoacetate Variable Enantioselectivity is highly dependent on the specific substrate. nih.gov

This table is interactive and can be sorted by column headers.

A major focus in modern catalysis is the development of highly efficient processes that use minimal amounts of catalyst. Research has demonstrated that dirhodium(II)-catalyzed cyclopropanations can be remarkably efficient, with high turnover numbers. While cyclopropanations with donor/acceptor carbenes have been achieved with catalyst loadings below 0.001 mol%, extending this efficiency to acceptor carbenes like those derived from ethyl diazoacetate has been a key development. nih.govpku.edu.cn

Studies have successfully demonstrated that the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be effectively carried out with dirhodium(II) catalyst loadings as low as 0.005 mol%. nih.govpku.edu.cnx-mol.com Furthermore, detailed kinetic studies on the enantioselective cyclopropanation of styrenes have enabled optimizations that allow reactions to proceed with catalyst loadings of just 0.001 mol% while maintaining high enantioselectivity (86-99% ee). nsf.gov The catalyst Rh₂(p-Ph-TPCP)₄ was identified as optimal for maintaining high enantioselectivity at these extremely low loadings. nsf.gov

Factors influencing catalyst efficiency include the catalyst structure, solvent, and substrate concentration. nsf.govacs.org For instance, dimethyl carbonate has been identified as an environmentally benign and effective solvent for these reactions. nsf.gov However, reducing catalyst loading can sometimes lead to a decrease in enantioselectivity, as observed when the loading of Rh₂(R-BNP)₄ was lowered from 0.5 mol% (96% ee) to 0.01 mol% (40% ee) in the cyclopropanation of an aryldiazoacetate. nih.gov In some systems, reducing the catalyst loading can also lead to incomplete reactions. nih.gov

Table 2: Optimization of Dirhodium(II) Catalyst Loading

Catalyst Reaction Catalyst Loading (mol%) Yield/ee Key Finding Source
Rh₂(II) catalyst Cyclopropanation of N-Boc-2,5-dihydropyrrole 0.005 High Effective cyclopropanation is possible with low loadings of acceptor carbenes. pku.edu.cnx-mol.com
Rh₂(p-Ph-TPCP)₄ Cyclopropanation of Styrene 0.001 86-99% ee Optimized catalyst maintains high enantioselectivity at very low loadings. nsf.gov
Rh₂(R-BNP)₄ Cyclopropanation of Aryldiazoacetate 0.5 96% ee Decreasing catalyst loading can significantly reduce enantioselectivity. nih.gov
Rh₂(R-BNP)₄ Cyclopropanation of Aryldiazoacetate 0.01 40% ee Decreasing catalyst loading can significantly reduce enantioselectivity. nih.gov

This table is interactive and can be sorted by column headers.

Photoredox Catalysis in Fluorinated Azabicyclic Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the construction of complex molecular architectures, including fluorinated bicyclic systems. This approach utilizes light to initiate radical-based transformations, enabling unique and efficient bond formations.

A significant advancement in the synthesis of bicyclo[3.1.0]hexanes is the photoredox-mediated (3+2) annulation of cyclopropenes with aminocyclopropanes. semanticscholar.orgnih.gov This convergent approach allows for the rapid assembly of the bicyclic core with three contiguous stereocenters. semanticscholar.org The reaction can be initiated by either an organic or an iridium photoredox catalyst under blue LED irradiation. semanticscholar.orgrsc.org

A key feature of this methodology is its application in the synthesis of fluorinated analogues. The use of difluorocyclopropenes in this reaction leads to a highly diastereoselective process, providing access to valuable fluorinated building blocks for medicinal chemistry. semanticscholar.orgnih.govrsc.org The diastereoselectivity can be further enhanced by employing a removable substituent on the cyclopropylaniline. semanticscholar.orgrsc.org The mechanism involves a stepwise radical process initiated by a single-electron transfer from the photocatalyst to the aminocyclopropane.

Radical cascade cyclizations offer an efficient pathway to complex cyclic and bicyclic systems in a single synthetic operation. These reactions are typically initiated by the generation of a radical species that undergoes a series of intramolecular cyclization events. While a direct radical cascade synthesis of 6,6-difluoro-2-azabicyclo[3.1.0]hexane is not extensively documented, the principles have been applied to construct related difluorinated and bicyclic structures.

For instance, radical cascade reactions of 1,6-enynes with diazo compounds have been developed to stereoselectively construct cyclopropane-fused tetrahydrofurans, which are structurally related to the bicyclo[3.1.0]hexane core. nih.gov These reactions can create multiple stereogenic centers with high control over both enantioselectivity and diastereoselectivity. nih.gov Additionally, convergent radical cascade processes have been used to construct azaindanes from heteroaromatic salts and alkenes under visible light irradiation. nih.gov These examples highlight the potential of radical cascade reactions for the synthesis of complex, functionalized bicyclic systems, which could be adapted for the synthesis of difluorinated azabicycles.

[3+2] Annulation and Cycloaddition Reactions

[3+2] annulation and cycloaddition reactions are powerful strategies for the construction of five-membered rings and have been successfully applied to the synthesis of the 2-azabicyclo[3.1.0]hexane framework.

As previously mentioned in the context of photoredox catalysis, the (3+2) annulation of cyclopropenes with aminocyclopropanes is a highly effective method for synthesizing bicyclo[3.1.0]hexanes. semanticscholar.orgnih.gov This reaction is notable for its convergent nature, bringing together two three-membered rings to form the bicyclic product. semanticscholar.org The reaction demonstrates broad substrate scope, with good yields obtained for a variety of cyclopropene (B1174273) and cyclopropylaniline derivatives. semanticscholar.orgresearchgate.net The use of difluorocyclopropenes is particularly advantageous, leading to high diastereoselectivity and providing access to important fluorinated building blocks. semanticscholar.orgnih.govresearchgate.net

Table 2: (3+2) Annulation of Cyclopropenes with Aminocyclopropanes

Cyclopropene Substituent Aminocyclopropane Substituent Catalyst Diastereomeric Ratio (dr) Yield Reference
Difluoro N-PMP-cyclopropylamine Iridium photoredox catalyst 15:1 -
Diester Cyclopropylanilines Organic or Iridium photoredox catalyst - Good semanticscholar.orgrsc.org
Difluoro Cyclopropylaniline with removable substituent Organic or Iridium photoredox catalyst High Good semanticscholar.orgnih.govrsc.org

A direct and efficient route to fluorinated 3-azabicyclo[3.1.0]hexanes involves the dipolar cycloaddition of gem-difluorocyclopropenes with azomethine ylides. nih.govresearchgate.net This [3+2]-cycloaddition strategy provides a robust and short synthetic sequence to these pharmaceutically relevant scaffolds. nih.gov Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with the gem-difluorocyclopropene dipolarophile to form the desired five-membered heterocyclic ring fused to the difluorocyclopropane. nih.govresearchgate.net

The reaction conditions can be optimized, and in some cases, simply heating a neat mixture of the reactants is sufficient to produce the desired product in good yield. researchgate.net The substrate scope has been explored, demonstrating that both electron-donating and electron-withdrawing groups on the cyclopropene can influence the reaction rate. researchgate.net Computational studies have also been employed to elucidate the underlying mechanism of this transformation. nih.gov

Table 3: Dipolar Cycloaddition of Gem-Difluorocyclopropenes with Azomethine Ylides

Gem-Difluorocyclopropene Azomethine Ylide Source Reaction Conditions Product Yield Reference
General structure Simple azomethine ylide Optimization of conditions Fluorine-containing 3-azabicyclo[3.1.0]hexanes Good nih.govresearchgate.net
1a Isopropyl prolinate 80°C, 4 h, neat 7a 76% researchgate.net
Electron-rich cyclopropene Simple azomethine ylide - 3g, 3h Good researchgate.net
Electron-poor cyclopropene Simple azomethine ylide - - No reaction observed researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

Intramolecular reactions represent a powerful strategy for the synthesis of bicyclic systems like 2-azabicyclo[3.1.0]hexane, often proceeding with high efficiency and stereocontrol.

Base-promoted intramolecular additions have been effectively utilized to construct conformationally restricted aza[3.1.0]bicycles. mdpi.comnih.gov This approach often involves the cyclization of suitably functionalized precursors, where a basic catalyst facilitates the formation of the bicyclic ring system. For instance, the intramolecular addition of vinyl cyclopropanecarboxamides has been reported to yield highly substituted aza[3.1.0]bicycles. mdpi.comnih.gov The reaction conditions, such as the choice of base and solvent, play a crucial role in the efficiency and diastereoselectivity of the cyclization. mdpi.com

In a study by Li et al. (2023), a variety of aryl-substituted vinyl cyclopropanecarboxamides underwent smooth intramolecular annulation in the presence of potassium tert-butoxide (tBuOK) in dimethylformamide (DMF) at 110 °C, affording the corresponding aza[3.1.0]bicycles in yields ranging from 40-85%. mdpi.com The diastereomeric ratio of the products was found to be influenced by the nature of the substituents. mdpi.com The use of a crown ether, such as 18-crown-6, was shown to improve the reaction by facilitating the dissolution of the base and enhancing its reactivity. mdpi.com

SubstrateBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
Vinyl Cyclopropanecarboxamide (various aryl R¹)tBuOKDMF11040-851:1 to 2:1
1a (p-tolyl R³)tBuOKDMF11082-
1a (p-tolyl R³) with 18-crown-6tBuOKDMF110--
Data sourced from Li et al. (2023) mdpi.com

This methodology provides a practical route to conformationally restricted aza[3.1.0]bicycles, which are valuable scaffolds in medicinal chemistry due to their rigid structures that can lead to enhanced binding affinity and selectivity for biological targets. nih.gov

A notable method for the synthesis of difluoromethylated 3-azabicyclo[3.1.0]hexanes involves the photochemical decomposition of difluoromethyl-substituted pyrazolines. nih.govrsc.org This approach begins with the [3+2] cycloaddition of in situ generated difluoromethyl diazomethane with maleimides to form pyrazoline intermediates. nih.govresearchgate.net Subsequent photolysis of these pyrazolines leads to the extrusion of nitrogen gas and the formation of a 1,3-biradical intermediate, which then recombines to afford the desired 3-azabicyclo[3.1.0]hexane ring system as a mixture of diastereoisomers. nih.gov

The reaction has been shown to be effective for a range of substituted maleimides, providing the corresponding CHF₂-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones in moderate to excellent yields. nih.govrsc.org The diastereomers can often be separated by silica (B1680970) gel chromatography. rsc.org A key advantage of this method is its operational simplicity and the use of mild reaction conditions. nih.govrsc.org

A proposed mechanism involves the initial [3+2] cycloaddition to form the pyrazoline, followed by photodenitrogenation to generate a 1,3-biradical. This biradical then undergoes cyclization to yield the final cyclopropane-containing products. nih.gov The photochemical approach has been found to be more efficient than thermal decomposition for this transformation. nih.gov

Asymmetric Synthetic Routes to Chiral this compound Derivatives

The development of asymmetric syntheses is crucial for accessing enantiomerically pure this compound derivatives, which are of significant interest for pharmaceutical applications.

Diastereoselective cyclopropanation reactions are a cornerstone for establishing the relative stereochemistry in the synthesis of 2-azabicyclo[3.1.0]hexane systems. Substrate-directed approaches, where a functional group on the starting material guides the stereochemical outcome of the reaction, have proven to be particularly effective. nih.govacs.org For example, the hydroxyl group in alkenyl cyclopropyl (B3062369) carbinol derivatives can direct Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation reactions to afford products with high diastereoselectivity. nih.govacs.org The rigidity of the cyclopropyl core plays a significant role in achieving this high level of stereocontrol. acs.org

Palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane has also been shown to proceed with high diastereoselectivity, yielding anti-configured cyclopropanes. nih.gov This method provides access to polyfunctionalized cyclopropyl building blocks that can be further elaborated. nih.gov

Organocatalytic approaches have also emerged for the enantio- and diastereoselective synthesis of cyclopropanes. For instance, a chiral phosphoric acid catalyst can mediate the reaction of isochromene acetals and vinylboronic acids to produce complex polycyclic structures containing a cyclopropane ring with excellent stereocontrol. rsc.org

Reaction TypeCatalyst/ReagentSubstrateKey Feature
Simmons-Smith CyclopropanationEt₂Zn, CH₂I₂Alkenyl Cyclopropyl CarbinolHydroxyl-directed, high diastereoselectivity. nih.govunl.pt
Vanadium-Catalyzed EpoxidationVO(acac)₂, tBuOOHAlkenyl Cyclopropyl CarbinolHigh diastereoselectivity. nih.gov
Palladium-Catalyzed CyclopropanationPd(OAc)₂, TMSDM1,1-Diborylalkeneanti-Diastereoselection. nih.gov
Organocatalytic CyclopropanationChiral Phosphoric AcidIsochromene Acetal & Vinylboronic AcidHigh enantio- and diastereoselectivity. rsc.org

Enantioselective synthesis of chiral 2-azabicyclo[3.1.0]hexane derivatives can be achieved through various strategies. One approach involves the use of chiral catalysts to control the stereochemical outcome of the cyclopropanation step. For example, copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with cyclopropenes have been developed to produce enantioenriched 3-azabicyclo[3.1.0]hexanes. nih.govresearchgate.net

Another strategy is the desymmetrization of prochiral starting materials. For instance, the desymmetrization of cyclopropenes using a copper catalyst has been employed to synthesize azabicyclo[3.1.0]hexanes with multiple contiguous stereocenters in high enantiomeric excess. researchgate.net

Optical resolution of racemic mixtures is also a viable method to obtain enantiomerically pure compounds. researchgate.net This can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer. researchgate.net

Transition Metal-Free Synthetic Methodologies

While transition metal-catalyzed reactions are prevalent in the synthesis of 2-azabicyclo[3.1.0]hexanes, the development of metal-free alternatives is desirable to avoid potential metal contamination in the final products, particularly for pharmaceutical applications.

One such approach involves the intermolecular reaction of 2-(2′-ketoalkyl)-1,3-indandiones or α,γ-diketo esters with (1-azidovinyl)benzenes. acs.org This reaction proceeds under transition-metal-free conditions to afford highly functionalized and spirocyclic 5-phenyl-1-azabicyclo[3.1.0]hexanes in a highly diastereoselective manner. acs.org

Additionally, base-promoted intramolecular additions, as discussed in section 2.5.1, often proceed without the need for a transition metal catalyst. mdpi.comnih.gov These methods rely on the inherent reactivity of the substrates under basic conditions to achieve cyclization.

The photochemical decomposition of fluorinated pyrazolines (section 2.5.2) also represents a transition-metal-free method for constructing the 2-azabicyclo[3.1.0]hexane core. nih.govrsc.org

Reactivity and Chemical Transformations of the 6,6 Difluoro 2 Azabicyclo 3.1.0 Hexane Core

Ring-Opening Reactions of the Gem-Difluorocyclopropane Moiety

The most characteristic transformations of the 6,6-difluoro-2-azabicyclo[3.1.0]hexane system involve the opening of the highly strained three-membered ring. These reactions are driven by the release of ring strain and are heavily influenced by the electronic effects of the gem-difluoro group.

The ring-opening of the azabicyclo[3.1.0]hexane system is typically initiated by nucleophilic attack. arkat-usa.org In the case of the 6,6-difluoro derivative, the regioselectivity of this attack is a critical consideration. The gem-difluoro substitution pattern plays a decisive role in directing the outcome of the reaction. Research on related gem-difluorocyclopropanes (F₂CPs) shows that ring-opening can proceed with high regioselectivity. rsc.org The presence of the two fluorine atoms can stabilize a developing positive charge on the adjacent carbon, which influences the cleavage of the distal C-C bond of the cyclopropane (B1198618) ring. rsc.orgnih.gov

For the this compound core, nucleophilic attack is generally expected to occur at the less substituted C5 bridgehead carbon, leading to the cleavage of the C1-C5 bond. arkat-usa.org This pathway is favored due to the inherent strain and electronic properties of the fused aziridine-like system. arkat-usa.org The precise regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions, including the presence of Lewis or Brønsted acids which can activate the substrate by coordinating to the nitrogen atom.

Transformations of the this compound core can proceed with the cleavage of one or both carbon-fluorine bonds, significantly expanding its synthetic utility. rsc.org

Single C-F Bond Cleavage: Many transition metal-catalyzed reactions involving gem-difluorocyclopropanes result in the cleavage of a single C-F bond alongside the C-C bond scission of the cyclopropane ring. rsc.org This process typically generates a monofluoroalkene. A plausible mechanism involves the oxidative addition of the catalyst (e.g., Pd(0)) to the cyclopropane ring, cleaving a C-C bond and a C-F bond to form an allyl-metal(II) complex. nih.gov This intermediate can then participate in further reactions.

Double C-F Bond Cleavage: More advanced transformations can achieve the cleavage of both C-F bonds. These defluorinative functionalizations are powerful methods for building molecular complexity. For instance, palladium-catalyzed reactions of gem-difluorocyclopropanes with ketones have been shown to proceed via a twofold defluorinative functionalization, leading to the formation of furan (B31954) rings. nih.gov This type of reaction demonstrates a complete shift in chemoselectivity, controlled by the choice of ligand on the metal catalyst. nih.gov

The pyrrolidine (B122466) ring fused to the gem-difluorocyclopropane moiety exerts a significant influence on the ring-opening pathways. The nitrogen atom at the 2-position is a key functional handle that can be modified to tune the reactivity of the entire bicyclic system.

The reactivity of the azabicyclo[3.1.0]hexane system is affected by the strain of the fused ring and the nature of any substituents. arkat-usa.org The nitrogen atom can act as an internal nucleophile or its basicity can be used to direct reactions. For example, N-acylation or N-alkylation alters the electronic properties and steric environment of the molecule, which in turn can affect the ease and regioselectivity of the cyclopropane ring-opening. These modifications can be used to favor specific reaction pathways and to introduce a diverse array of substituents into the resulting piperidine (B6355638) or other heterocyclic structures. arkat-usa.org

Transition Metal-Catalyzed Functionalizations

Transition metal catalysis provides a powerful platform for unlocking the synthetic potential of the this compound core, enabling its conversion into valuable building blocks.

Gem-difluorocyclopropanes, including the this compound scaffold, are extensively used as fluoroallylic synthons in transition metal-catalyzed ring-opening cross-coupling reactions. rsc.org These reactions typically involve a palladium catalyst and result in the formation of monofluorinated alkenes with high regio- and stereoselectivity. rsc.orgsioc-journal.cn By reacting the bicyclic core with various coupling partners, such as 1,3-dicarbonyl compounds, a wide range of functionalized, fluorine-containing molecules can be accessed. sioc-journal.cn The choice of ligand on the palladium catalyst is crucial for controlling the selectivity of these transformations. sioc-journal.cn

Beyond simple cross-coupling, transition metal catalysis enables remarkable defluorinative functionalization and annulation reactions. rsc.org These processes involve the cleavage of both C-F bonds and the formation of new rings. For example, palladium/N-heterocyclic carbene (NHC) catalytic systems can promote the regioselective cascade C-C/C-F cleavage and annulation of gem-difluorocyclopropanes with various partners. rsc.org By carefully selecting the NHC ligand, it is possible to direct the reaction toward different products. nih.gov This strategy has been successfully applied to synthesize complex heterocyclic structures like furans, pyrroles, and pyrazoles from simple starting materials. rsc.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Defluorinative Annulations of Gem-Difluorocyclopropanes This table presents generalized reactions of the gem-difluorocyclopropane (gem-F₂CP) class, which are applicable to the this compound core.

Reactant 1 Reactant 2 Catalyst System Product Type Reference
gem-F₂CP Ketone Pd-PEPPSI-SIPr / KOH Furan nih.gov
gem-F₂CP Substituted Hydrazone Pd/NHC Pyrazole rsc.org
gem-F₂CP Enaminone Pd/NHC Pyrrole rsc.org

Hydrodefluorination for Terminal Fluoroalkene Generation

Hydrodefluorination of gem-difluorocyclopropanes is a significant transformation that leads to the formation of valuable fluoroalkenes. While specific studies detailing the hydrodefluorination of this compound to generate terminal fluoroalkenes are not extensively documented in the provided results, the reactivity of gem-difluoro groups in similar systems suggests this is a feasible transformation. Generally, reductive methods, including electrochemical approaches or the use of specific reducing agents, can achieve C-F to C-H bond conversion. bris.ac.uk The selective mono-hydrodefluorination of a gem-difluoro group can be challenging, often requiring carefully controlled reaction conditions to avoid over-reduction. bris.ac.uk The resulting terminal fluoroalkenes are versatile intermediates for further chemical modifications.

Transformations Involving the Azabicyclic Nitrogen

The secondary amine nitrogen in the this compound core is a key handle for derivatization, enabling the introduction of a wide array of functional groups and the synthesis of diverse molecular architectures. Standard N-acylation, N-alkylation, and N-arylation reactions are commonly employed to modify this position.

For instance, the nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step synthesis to modulate reactivity and solubility. uni.lu This Boc-protected intermediate can then be used in subsequent transformations. The nitrogen atom can also be functionalized through reactions such as alkylation with butyl bromide in the presence of a base like potassium carbonate. bris.ac.uk Furthermore, the azabicyclic nitrogen can participate in nucleophilic substitution reactions. For example, it can be coupled with substituted pyrimidines, as demonstrated in the synthesis of plasma kallikrein inhibitors. google.com These derivatizations are crucial for building more complex molecules and for exploring the structure-activity relationships of compounds containing the this compound scaffold.

Table 1: Examples of Nitrogen Derivatization Reactions

Reactant Reagent(s) Product Reference(s)
This compound Di-tert-butyl dicarbonate 2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane uni.lu
This compound Butyl bromide, K2CO3 2-Butyl-6,6-difluoro-2-azabicyclo[3.1.0]hexane bris.ac.uk
6,6-difluoro-3-azabicyclo[3.1.0]hexane (2-Chloro-4-methylpyrimidin-5-yl)methanol 2-{6,6-Difluoro-3-azabicyclo[3.1.0]hexan-3-yl}-4-methylpyrimidin-5-yl)methanol google.com

Rearrangement Processes within the Strained Bicyclic System

The high ring strain of the bicyclo[3.1.0]hexane system makes it susceptible to various rearrangement reactions, often triggered by thermal or photochemical conditions, or by the presence of catalysts. These rearrangements can lead to the formation of different ring systems. For example, studies on analogous 6-azabicyclo[3.1.0]hex-3-en-2-ones have shown that they can rearrange to hydroxypyridine derivatives upon heating or irradiation. rsc.org Another documented rearrangement involves a 1-oxa-6-azaspiro[2.5]octane derivative, which rearranges to provide novel 5-substituted 2-azabicyclo[3.1.0]hexanes. researchgate.net While specific examples for the this compound core are not detailed, the general reactivity patterns of bicyclo[3.1.0]hexane systems suggest that it could undergo similar skeletal reorganizations. beilstein-journals.org The presence of the gem-difluoro group can influence the pathway of these rearrangements, potentially leading to unique fluorinated products. beilstein-journals.org

Radical-Mediated Transformations of Gem-Difluorocyclopropane Systems

Radical reactions offer a powerful tool for the functionalization of gem-difluorocyclopropane systems. The existing research on related structures indicates a growing interest in radical-mediated transformations. researchgate.net For instance, photoredox catalysis has been utilized for radical cyclization reactions to form fluorinated nitrogen heterocycles. researchgate.net The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives has been achieved through the photochemical decomposition of CHF2-pyrazolines, which proceeds via a radical mechanism. rsc.orgnih.govresearchgate.net These methods highlight the potential of radical chemistry to access novel derivatives of this compound. The gem-difluoro group can influence the stability and reactivity of adjacent radical intermediates, guiding the outcome of these transformations.

Stereochemical Aspects and Conformational Analysis of 6,6 Difluoro 2 Azabicyclo 3.1.0 Hexane Derivatives

Diastereoselectivity in Synthesis and Isolation of Stereoisomers

The synthesis of substituted 2-azabicyclo[3.1.0]hexane derivatives often generates multiple stereoisomers. Control over diastereoselectivity is a key challenge and a primary focus of synthetic strategies. The fusion of the cyclopropane (B1198618) and pyrrolidine (B122466) rings creates exo and endo isomers, referring to the orientation of substituents on the cyclopropane ring relative to the five-membered ring.

Dirhodium(II)-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates is a common method for constructing the 3-azabicyclo[3.1.0]hexane core, a close analogue of the 2-aza system. nih.gov Studies on this system show that the choice of catalyst and reaction conditions can strongly influence the diastereomeric ratio, allowing for the selective formation of either the exo or endo isomer. nih.gov For instance, high diastereoselectivity can be achieved with very low catalyst loadings (e.g., 0.005 mol %). nih.gov

Another powerful method is the [3+2] cycloaddition of azomethine ylides. Copper-catalyzed asymmetric 1,3-dipolar cycloadditions have been shown to produce 3-azabicyclo[3.1.0]hexane derivatives with excellent diastereoselectivities, often exceeding a 99:1 diastereomeric ratio (d.r.). researchgate.net Similarly, photochemical decomposition of difluoromethyl-substituted pyrazolines, formed from the reaction of maleimides and in situ generated difluoromethyldiazomethane, yields both trans (major) and cis (minor) diastereoisomers of the resulting difluoromethyl-azabicyclo[3.1.0]hexane dione. scispace.comrsc.org

The isolation of these diastereomers is typically straightforward. Due to their different physical properties, stereoisomers can usually be separated using standard laboratory techniques, most commonly silica (B1680970) gel chromatography. scispace.comrsc.orgnih.gov

Reaction TypeReactantsCatalyst/ConditionsDiastereomeric Ratio (d.r.)Reference
Photochemical Decomposition N-Benzyl maleimide (B117702) + CF₂H(CH₃)CHN₂Photolysis (450W Hg lamp)76:24 (trans:cis) rsc.org
[3+2] Cycloaddition Azomethine ylides + CyclopropenesCu(CH₃CN)₄BF₄ / Ph-Phosferrox>99:1 researchgate.net
Rh-Catalyzed Cyclopropanation N-Boc-2,5-dihydropyrrole + Ethyl diazoacetateRh₂(esp)₂>50:1 (exo:endo) nih.gov

Enantiomeric Purity and Resolution Strategies

Achieving high enantiomeric purity is crucial for the development of chiral therapeutic agents. For 2-azabicyclo[3.1.0]hexane derivatives, this is accomplished through two main approaches: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to directly produce an enantiomerically enriched product. Catalytic asymmetric 1,3-dipolar cycloadditions are particularly effective. The use of chiral copper and silver complexes with specific phosphine-based ligands can yield azabicyclo[3.1.0]hexane derivatives with high enantiomeric excesses (ee), ranging from 94% to over 99% ee. researchgate.netbeilstein-journals.org For example, the reaction between an iminoester and tert-butyl acrylate (B77674) catalyzed by a silver perchlorate/chiral phosphoramidite (B1245037) complex afforded the cycloadduct in 86% ee. beilstein-journals.org

Chiral Resolution: This method involves separating a racemic mixture into its constituent enantiomers. This can be done by:

Diastereomeric Salt Formation: The racemic mixture (e.g., a carboxylic acid derivative) is reacted with a single enantiomer of a chiral base (or vice-versa). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. This method has been successfully applied to resolve all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.netnih.gov

Chiral Chromatography: The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The enantiomers interact differently with the chiral phase, leading to different retention times and enabling their separation. beilstein-journals.orgresearchgate.netnih.gov This is also the standard method for determining the enantiomeric excess of a sample. beilstein-journals.orgrsc.org

MethodCompound TypeStrategyEnantiomeric Excess (ee)Reference
Asymmetric Synthesis Azabicyclo[3.1.0]hexaneCu-catalyzed [3+2] cycloaddition97 → 99% researchgate.net
Asymmetric Synthesis Azabicyclo[3.1.0]hexaneAg-catalyzed [3+2] cycloaddition86% beilstein-journals.org
Chiral Resolution Azabicyclo[3.1.0]hexane-carboxylic acidDiastereomeric salt formationOptically pure isomers researchgate.netnih.gov
Chiral Resolution Azabicyclo[3.1.0]hexane-carboxylic acidChiral stationary phase chromatographyOptically pure isomers researchgate.netnih.gov

Conformational Preferences of the 2-Azabicyclo[3.1.0]hexane Scaffold

The bicyclo[3.1.0]hexane framework is conformationally restricted due to the fusion of the five-membered pyrrolidine ring and the three-membered cyclopropane ring. This rigidity is a key feature for its use in drug design.

The five-membered ring in the bicyclo[3.1.0]hexane system is forced into a specific conformation by the fused cyclopropane. While six-membered rings have well-defined chair and boat forms, the conformation of this fused system is often described as a flattened "boat-like" or "chair-like" structure. rsc.org

Conformational studies on the analogous 3-azabicyclo[3.1.0]hexane system, using NMR data (NOE) and molecular modeling, have indicated that the scaffold predominantly adopts a flattened boat conformation. acs.org Computational studies on a hydroxylated bicyclo[3.1.0]hexane derivative also found that boat-like conformers are significantly more stable than chair-like conformers. rsc.org The specific preference is influenced by the nature and stereochemistry of substituents, which can lead to stabilizing or destabilizing steric and electronic interactions.

The introduction of two fluorine atoms at the C6 position has a profound impact on the molecule's properties. The high electronegativity of fluorine creates strong C-F bonds and introduces significant local dipoles. These stereoelectronic effects can influence the conformational preferences of the ring system. researchgate.net

The gem-difluoro group alters the geometry of the cyclopropane ring. An X-ray crystallographic study of a related gem-difluorocyclopropylamine derivative showed an F-C-F bond angle of 107.5°, which increased to 109.6° upon protonation of the amine. acs.org This change was accompanied by a lengthening of the adjacent C-C bonds and a shortening of the distal C-C bond in the cyclopropane ring, indicating that electronic effects can modulate the ring strain and geometry. acs.org The conformational constraints imposed by the rigid, fluorinated bicyclic structure are a key design element in medicinal chemistry. smolecule.com

Absolute Configuration Determination Methodologies (e.g., Vibrational Circular Dichroism, Optical Rotation, X-ray Crystallography)

Unambiguously determining the absolute configuration of a chiral molecule is essential. For derivatives of 6,6-difluoro-2-azabicyclo[3.1.0]hexane, several powerful techniques are employed.

X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable single crystal can be grown. The structure of various azabicyclo[3.1.0]hexane derivatives has been confirmed by X-ray diffraction studies. researchgate.netresearchgate.netnih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations for a specific enantiomer, the absolute configuration can be determined with high confidence. rsc.org

Electronic Circular Dichroism (ECD) and Optical Rotation (OR): Similar to VCD, ECD measures the differential absorption of circularly polarized UV-Vis light. Optical rotation (or its dispersion over a range of wavelengths, ORD) is the classical method for observing chirality. Both experimental ECD and OR/ORD data can be compared with DFT-calculated values to assign the absolute configuration. rsc.org

A combined approach, using multiple chiroptical methods (VCD, ECD, ORD) in conjunction with theoretical calculations, provides a highly reliable means of assigning the absolute configuration, especially for conformationally flexible molecules. rsc.org

Computational Approaches in Understanding 6,6 Difluoro 2 Azabicyclo 3.1.0 Hexane Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating the mechanisms of complex organic reactions. For molecules related to 6,6-Difluoro-2-azabicyclo[3.1.0]hexane, DFT calculations have been instrumental in understanding reaction pathways and predicting selectivity. rsc.orgnih.gov Researchers have successfully used DFT to study the 1,3-dipolar cycloaddition reactions used to form the 3-azabicyclo[3.1.0]hexane core, revealing that such reactions are often kinetically controlled. beilstein-archives.orgsemanticscholar.org These studies involve mapping the potential energy surface, locating transition states, and calculating activation energies to determine the most favorable reaction pathways. rsc.org

In the context of synthesizing derivatives, DFT helps rationalize the observed chemo-, regio-, and diastereoselectivity. nih.govbeilstein-journals.org For example, in gold-catalyzed annulation reactions to form 3-azabicyclo[3.1.0]hexane-2-imines, DFT calculations identified the rate-determining step and showed that chemoselectivity is controlled by the competition between cyclopropanation and intramolecular nucleophilic attack. rsc.org The choice of computational functional and basis set is critical for accuracy, with methods like M11 and B3LYP being employed for azabicyclic systems. nih.govacs.org For a molecule like this compound, DFT could predict how the strongly electron-withdrawing difluoro group influences the energetics of transition states and the stability of intermediates, thereby guiding synthetic strategies. nih.govnih.gov

Below is a representative table illustrating the types of energy data obtained from DFT calculations for a hypothetical reaction involving an azabicyclo[3.1.0]hexane derivative, based on findings for similar systems. semanticscholar.org

SpeciesMethodBasis SetRelative Gibbs Free Energy (kcal/mol)
ReactantsM11cc-pVDZ0.0
Transition State (Endo)M11cc-pVDZ12.2
Transition State (Exo)M11cc-pVDZ14.5
Product (Endo)M11cc-pVDZ-25.0
Product (Exo)M11cc-pVDZ-22.5

Ab Initio and Semiempirical Calculations for Stereoselectivity and Conformational Studies

Ab initio and semiempirical computational methods are crucial for investigating the three-dimensional structure of bicyclic systems and explaining the origins of stereoselectivity in their synthesis. rsc.orgresearchgate.netnovartis.com In the synthesis of derivatives of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, ab initio calculations provided a clear explanation for the observed cis selectivity in a key reaction step. researchgate.netnovartis.com These high-level calculations can model electronic effects and steric interactions with great accuracy, which is essential for predicting the stereochemical outcome of reactions.

Conformational analysis of the 3-azabicyclo[3.1.0]hexane skeleton has been performed using both ab initio (e.g., HF/6-31G*) and semiempirical (e.g., MNDOC) methods. rsc.org These studies have established that the bicyclic ring can exist in either a boat or chair conformation, and the preference depends heavily on the substitution pattern. rsc.orgacs.org For instance, while some endo-substituted derivatives favor a chair conformation, others adopt a boat-like structure. rsc.org Ab initio molecular orbital studies on related bicyclo[3.1.0]hexane systems have shown that the boat form is often more stable than the chair form, a preference that can be explained by stabilizing orbital interactions. capes.gov.br For this compound, these methods would be invaluable for determining the most stable ground-state conformation and understanding how the fluorine atoms influence the ring pucker and the orientation of substituents. capes.gov.br

The following table summarizes typical findings from conformational studies on related bicyclic systems, indicating the preferred conformations and energy differences calculated by theoretical methods. capes.gov.br

Compound SystemMethodPreferred ConformationEnergy Difference (Boat vs. Chair, kcal/mol)
Bicyclo[3.1.0]hexaneAb Initio (3-21G)Boat-2.5
6-Oxabicyclo[3.1.0]hexaneAb Initio (3-21G)Boat-3.1
2,4-Dioxabicyclo[3.1.0]hexaneAb Initio (3-21G)Chair+0.4

Molecular Dynamics Simulations for Conformational Landscapes

While static calculations from DFT and ab initio methods provide snapshots of energy minima and transition states, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. researchgate.netnih.gov MD simulations are used to explore the complete conformational landscape of a molecule by simulating the atomic motions based on a force field. frontiersin.orgrsc.org For complex scaffolds, this approach reveals how the molecule flexes, vibrates, and transitions between different conformations. mdpi.com

Although specific MD studies on this compound are not yet prevalent, the methodology has been extensively applied to other complex organic and biological molecules, including fluorinated compounds. biorxiv.orgnih.gov For fluorinated proteins, specialized force field parameters have been developed to accurately model the behavior of fluorine atoms in simulations. biorxiv.orgnih.gov An MD simulation of this compound would allow for the characterization of its flexibility, the identification of accessible conformational states, and the calculation of the relative populations of these states. mdpi.com This information is critical for understanding how the molecule might interact with a biological target, as receptor binding often involves the selection of a specific conformation.

Prediction of Reactivity and Stability Through Advanced Computational Modeling

Computational studies on fluorinated radicals and heterocycles demonstrate that the high electronegativity of fluorine can significantly alter the electronic distribution within a molecule, impacting its reactivity towards electrophiles and nucleophiles. acs.orgnih.govdigitellinc.com DFT calculations can be used to compute reactivity indices, such as frontier molecular orbital (HOMO-LUMO) energies and electrostatic potential maps, to predict the most likely sites for chemical attack. Furthermore, computational methods can assess the thermodynamic stability of the bicyclic core. For instance, calculations on related isomers have been used to compare the relative stabilities of different substitution patterns. x-mol.com A similar approach for this compound could quantify its stability relative to other isomers or conformers, providing crucial data for its potential use as a building block in drug design. researchgate.netmdpi.com

Advanced Applications and Research Directions for 6,6 Difluoro 2 Azabicyclo 3.1.0 Hexane

Role as Conformationally Restricted Building Blocks in Complex Organic Synthesis

The 3-azabicyclo[3.1.0]hexane framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of various biologically active natural products and synthetic compounds. unife.it Its defining characteristic is its conformational rigidity, which locks the molecule into a well-defined three-dimensional shape. acs.orgnih.gov This rigidity is highly advantageous in the synthesis of complex organic molecules, particularly those intended for biological targets, as it reduces the entropic penalty upon binding to a receptor.

The introduction of a gem-difluoro group at the 6-position, as in 6,6-difluoro-2-azabicyclo[3.1.0]hexane, further enhances this conformational restriction. The C-F bonds are strong, and the fluorine atoms introduce significant steric and electronic perturbations. The replacement of a methylene (B1212753) (CH₂) unit with a difluoromethylene (CF₂) unit alters the bond angles and lengths within the cyclopropane (B1198618) ring, leading to an increase in ring strain compared to non-fluorinated cyclopropanes. rsc.org This increased strain and defined geometry make the scaffold a valuable building block for constructing complex and stereochemically rich molecules. researchgate.net Synthetic strategies often leverage the inherent reactivity and defined stereochemistry of such bicyclic systems to achieve stereocontrolled synthesis of more elaborate structures. nih.gov

Development of Novel 3D Scaffolds for Diverse Chemical Applications

In contemporary drug discovery, there is a significant push to move beyond flat, two-dimensional aromatic structures towards more three-dimensional (3D) scaffolds. researchgate.net Molecules with higher sp³ character often exhibit improved physicochemical properties and clinical success rates. acs.org The 3-azabicyclo[3.1.0]hexane system is an exemplary 3D scaffold, and the addition of the gem-difluoro group enhances its utility. researchgate.netd-nb.info

The this compound scaffold offers several advantages:

Structural Rigidity : It provides a fixed orientation for appended functional groups, allowing for precise structure-activity relationship (SAR) studies. nih.gov

Novel Chemical Space : As a non-classical isostere for more common rings like piperidine (B6355638), it allows chemists to explore novel chemical space and potentially circumvent existing patents. researchgate.net

Vectorial Display of Substituents : The rigid framework allows for the controlled spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.

The development of synthetic methods to access these scaffolds is an active area of research. researchgate.net Strategies include intramolecular cyclizations and cycloaddition reactions, which build the bicyclic core. researchgate.netresearchgate.net

FeatureDescriptionReference
Increased Fsp³ The scaffold has a higher fraction of sp³ hybridized carbons compared to aromatic rings, which is linked to improved clinical success. acs.org
Conformational Lock The bicyclic nature severely restricts bond rotation, leading to a well-defined 3D shape. acs.orgnih.gov
Piperidine Isostere It can serve as a rigid, non-classical bioisostere for the piperidine ring, a common motif in pharmaceuticals. researchgate.net

Strategies for Incorporating Fluorine in Medicinal Chemistry Beyond Direct Bioactivity

The introduction of fluorine into a potential therapeutic is a well-established strategy in medicinal chemistry, but its role extends far beyond simply increasing binding affinity. nih.govresearchgate.net The gem-difluoro group in this compound imparts a range of beneficial modifications to the molecule's physicochemical properties.

Key effects of the gem-difluoro group include:

Modulation of pKa : The powerful electron-withdrawing nature of the two fluorine atoms can significantly lower the basicity (pKa) of the nearby nitrogen atom in the 2-position. researchgate.net This modulation of pKa can be critical for optimizing a compound's solubility, membrane permeability, and target engagement at physiological pH.

Conformational Control : As mentioned, fluorine substitution can influence molecular conformation, which in turn affects how a molecule interacts with its biological target. nih.gov

These strategic modifications highlight how fluorine can be used as a tool to engineer "drug-like" properties into a molecule, independent of its direct contribution to bioactivity. nih.gov

Property ModifiedEffect of Gem-Difluoro GroupReference
Metabolic Stability Increased resistance to oxidative metabolism. nih.govresearchgate.net
Basicity (pKa) Lowers the pKa of the proximal amine due to strong inductive effect. researchgate.net
Lipophilicity (logP) Generally increases lipophilicity, affecting solubility and permeability. researchgate.netresearchgate.net
Molecular Conformation Influences and rigidifies the local conformation. nih.gov

Utilization in Agrochemical and Material Science Research (Focus on chemical utility and scaffold design)

The unique properties of fluorinated compounds and cyclopropanes also make them attractive for applications in agrochemical and materials science research. beilstein-journals.orgresearchgate.net While specific applications of this compound in these fields are emerging, the utility of its core structure is clear.

In agrochemicals , the incorporation of fluorine is a common strategy to enhance the efficacy and metabolic stability of pesticides and herbicides. researchgate.net The 3-azabicyclo[3.1.0]hexane scaffold could serve as a novel core for developing new classes of agrochemicals with unique modes of action and improved environmental profiles. The enhanced stability conferred by the gem-difluoro group is particularly valuable in this context.

In material science , gem-difluorocyclopropanes are of interest as precursors to other fluorine-containing compounds and as components in functional materials. beilstein-journals.org The high polarity of the C-F bonds and the rigid 3D structure of the this compound scaffold could be exploited in the design of novel polymers, liquid crystals, or materials with specific electronic properties. The preservation of the cyclopropane core during certain reactions allows for the direct incorporation of this functionalized unit into larger systems. acs.orgacs.org

Future Research Opportunities in Fluorinated Azabicyclic Chemistry

The field of fluorinated azabicyclic chemistry is ripe with opportunities for further exploration, driven by the demand for novel, three-dimensional building blocks in various scientific disciplines.

The synthesis of specific stereoisomers of complex molecules like this compound is a significant challenge. Future research will likely focus on developing advanced catalytic systems to control stereoselectivity.

Biocatalysis : Engineered enzymes, such as myoglobin-based catalysts, are emerging as powerful tools for stereoselective cyclopropanation reactions. wpmucdn.comnih.gov These biocatalytic methods can provide access to fluorinated cyclopropanes with high diastereo- and enantiocontrol, often achieving transformations that are difficult with traditional chemocatalysts. wpmucdn.comnih.gov

Transition-Metal Catalysis : The development of new ligands for transition metals (e.g., palladium, rhodium, copper) continues to enable novel and selective transformations. researchgate.net For instance, photochemical methods using specific catalysts can be employed for the synthesis of related CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives. scispace.com Research into ligand-controlled regioselective reactions will be crucial for selectively functionalizing the azabicyclic core. rsc.org

The gem-difluorocyclopropane unit is not merely a static structural element; it is a reactive functional group with a rich and complex chemistry. rsc.orgbeilstein-journals.org Its high ring strain and the electronic effects of the fluorine atoms enable a variety of unique transformations. rsc.org

Future research will likely explore:

Ring-Opening Reactions : The C-C bond opposite the CF₂ group is weakened and elongated, making it susceptible to cleavage. rsc.org Transition metal-catalyzed ring-opening/cross-coupling reactions can convert the gem-difluorocyclopropane into valuable monofluoroalkenes. rsc.org Exploring new catalytic systems and reaction partners will expand the synthetic utility of this transformation.

Cycloaddition Reactions : The strained ring can participate in cycloaddition reactions, such as [3+2] cycloadditions, to build more complex heterocyclic systems while retaining the gem-difluoro motif. researchgate.net

Defluorinative Functionalization : Under specific ligand-controlled palladium catalysis, it is possible to achieve C-F bond functionalization, which opens up pathways to α- or β-fluorinated alkene products. rsc.org Developing methods that proceed without transition metals, for example through base-mediated elimination and nucleophilic addition, is also a promising avenue. acs.org

The exploration of these reactivity pathways will unlock the full potential of this compound and related systems as versatile intermediates for the synthesis of a diverse array of novel fluorinated molecules.

Development of Advanced Stereocontrol Methodologies in Complex Systems

The precise control of stereochemistry in the synthesis of complex molecules like this compound and its derivatives is a significant challenge in modern organic chemistry. The rigid bicyclic structure, combined with the presence of multiple stereocenters and the unique electronic properties of the gem-difluoro group, necessitates the development of sophisticated and highly selective synthetic methods. Research in this area has focused on achieving high diastereoselectivity and, where possible, enantioselectivity, to access specific stereoisomers that are often crucial for biological activity in medicinal chemistry.

Photochemical Approaches to Diastereoselective Synthesis

One effective strategy for the synthesis of fluorinated 3-azabicyclo[3.1.0]hexane systems involves a photochemical approach. scispace.comrsc.orgnih.gov This method utilizes the photochemical decomposition of difluoromethyl-substituted pyrazolines, which are generated in situ from commercially available maleimides and a difluoromethyl diazomethane (B1218177) precursor. rsc.orgnih.gov The key step is a light-induced cyclopropanation that leads to the formation of the desired bicyclic core. scispace.comrsc.orgnih.gov

The stereochemistry of the final products, specifically the formation of trans and cis diastereoisomers, is highly dependent on the reaction conditions. rsc.org Researchers have systematically optimized various parameters to control the diastereomeric ratio (d.r.). scispace.comrsc.org Key factors influencing the stereochemical outcome include the choice of solvent, the power of the lamp used for irradiation, and the reaction time. rsc.org For instance, in the synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, acetonitrile (B52724) (MeCN) was found to be the optimal solvent, and increasing the lamp power to 1000 W significantly improved the total yield to 80%. rsc.org The stereochemistry of the isomers was confirmed using NMR spectroscopy, which showed through-space correlations between the bridgehead protons and the nearby difluoromethyl protons, indicating they were on the same convex side of the bicyclic system. scispace.comrsc.org

The diastereomers produced through this photochemical method can typically be separated by silica (B1680970) gel chromatography, allowing for the isolation of pure stereoisomers. rsc.orgnih.gov This protocol is valued for its operational simplicity, mild conditions, and tolerance of a wide range of functional groups. scispace.comrsc.orgnih.gov

EntrySolventLamp Power (W)Time (h)Yield (%)d.r. (trans:cis)
1Dioxane50024513.25:1
2MeCN50024704:1
3THF50024593.5:1
4MeCN100024804.1:1
5MeCN100028824.1:1
Data derived from the optimization of the synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. rsc.org

Catalyst-Controlled Stereoselective Cyclopropanation

Another powerful approach for exercising stereocontrol is the use of transition metal catalysis, particularly with dirhodium(II) complexes. nih.gov These catalysts are highly effective in promoting the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates. The choice of the specific dirhodium(II) catalyst has been shown to be critical in dictating the stereochemical outcome, allowing for the selective formation of either the exo or endo diastereomer of the resulting 3-azabicyclo[3.1.0]hexane system. nih.gov

This methodology demonstrates that by selecting the appropriate catalyst and subsequently controlling the hydrolysis conditions, chemists can steer the reaction towards a desired stereoisomer with high diastereoselectivity. nih.gov This level of control is particularly valuable as it can often eliminate the need for chromatographic separation of the isomers, making the process more practical and scalable for pharmaceutical applications. nih.gov The ability to achieve high turnover numbers with catalyst loadings as low as 0.005 mol% further enhances the utility of this method for synthesizing these important intermediates. nih.gov

Substrate- and Reagent-Controlled Fluorination

In more complex systems, achieving stereocontrol during the introduction of fluorine atoms is paramount. A developed synthetic protocol for highly functionalized fluorinated cycloalkane derivatives involves the stereoselective epoxidation of unsaturated cyclic β-amino acid derivatives, followed by a regioselective fluoride-induced opening of the resulting oxirane ring. mdpi.comscispace.com The stereochemical and regiochemical outcome of the ring-opening is highly dependent on the substrate and the choice of fluorinating agent, such as Deoxofluor or XtalFluor-E. scispace.com This method provides a pathway to fluorinated bicyclic scaffolds where the position and stereochemistry of the fluorine and hydroxyl groups are precisely controlled. mdpi.comscispace.com

Cascade Reactions and Annulations

Advanced stereocontrol has also been demonstrated through diastereoselective cascade reactions that construct the azabicyclo[3.1.0]hexane skeleton from acyclic precursors. rsc.org These methods can create multiple stereocenters in a single, well-defined process. Furthermore, photoredox-catalyzed (3+2) annulation reactions between cyclopropenes and aminocyclopropanes offer a convergent route to bicyclo[3.1.0]hexanes with good yields and a high degree of stereocontrol. The use of removable directing groups on the amine can further enhance selectivity by creating a template for the annulation geometry.

Collectively, these advanced methodologies, from photochemical and catalyst-controlled reactions to intricate cascade sequences, provide a robust toolkit for the synthesis of specific stereoisomers of this compound and related complex structures, paving the way for their exploration in various scientific fields.

Q & A

Q. What are the optimized synthetic routes for 6,6-difluoro-2-azabicyclo[3.1.0]hexane, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization of precursors under controlled conditions. For example, fluorination steps may require anhydrous environments with reagents like DAST (diethylaminosulfur trifluoride) to introduce fluorine atoms. Reaction temperature (e.g., −78°C for sensitive intermediates) and catalyst selection (e.g., Pd/C for hydrogenation) critically impact stereochemical outcomes and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the bicyclic core .

Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?

Use a combination of:

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine placement and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for ring junction connectivity.
  • X-ray crystallography : Resolves absolute configuration, particularly for strained bicyclic systems.
  • HPLC with chiral columns : Validates enantiomeric excess in asymmetric syntheses .

Q. What are the key challenges in achieving scalable synthesis of this compound while maintaining stereochemical fidelity?

Key issues include:

  • Ring strain management : The bicyclo[3.1.0]hexane system requires mild conditions to prevent ring-opening side reactions.
  • Fluorine introduction : Selective fluorination without over-fluorination or racemization.
  • Purification : Scalable methods like continuous flow systems or simulated moving bed chromatography improve throughput .

Advanced Research Questions

Q. How do electronic effects of the 6,6-difluoro substitution influence the compound’s reactivity in ring-opening or functionalization reactions?

The electron-withdrawing fluorine atoms increase electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., SN2 at the bridgehead). Computational studies (DFT) predict activation barriers for ring-opening reactions, which correlate with experimental observations of regioselectivity in cross-coupling or oxidation reactions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this bicyclic scaffold?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., carboxylate vs. amide groups) to isolate pharmacophoric features.
  • Metabolic stability assays : Assess whether fluorine atoms enhance stability in vivo, explaining discrepancies between in vitro and in vivo efficacy .

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Molecular docking : Simulate binding to targets (e.g., GPCRs) using software like AutoDock Vina, focusing on fluorine’s role in hydrophobic interactions.
  • MD simulations : Track dynamic behavior of the bicyclic core in aqueous vs. lipid environments to predict bioavailability .

Q. What methodological approaches address solubility and formulation challenges for in vivo studies?

  • Co-crystallization : Co-formers like succinic acid improve aqueous solubility.
  • Lipid nanoparticle encapsulation : Enhances bioavailability for CNS-targeting derivatives.
  • pH-dependent prodrugs : Mask polar groups (e.g., amines) to enhance membrane permeability .

Q. How do isotopic labeling (e.g., 18F^{18}\text{F}18F) or fluorine NMR techniques advance pharmacokinetic studies?

  • 18F^{18}\text{F} radiolabeling : Enables PET imaging to track biodistribution.
  • 19F^{19}\text{F} NMR : Monitors metabolic degradation in real-time without background interference in biological matrices .

Data Analysis and Reproducibility

Q. What analytical workflows validate purity and identity when conflicting spectral data arise?

  • Multi-technique validation : Cross-validate NMR, LC-MS, and IR data against reference libraries (e.g., PubChem).
  • Batch-to-batch comparison : Statistical analysis (PCA) of HPLC retention times and mass spectra identifies impurities .

Q. How can researchers reconcile discrepancies in reported synthetic yields across literature sources?

  • Detailed reaction logs : Document exact reagent grades, solvent drying methods, and stirring rates.
  • Collaborative inter-lab studies : Reproduce protocols in independent labs to isolate variables (e.g., trace metal contamination) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.